(R)-Butaprost (free acid)

Übersicht

Beschreibung

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an organic compound, a peptide, a steroid?).

Synthesis Analysis

This involves understanding how the compound is synthesized. What are the reactants? What conditions are required for the reaction? Are there any catalysts involved?Molecular Structure Analysis

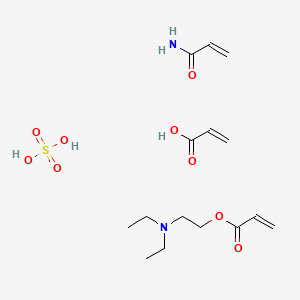

This involves understanding the 3D structure of the molecule. What functional groups does it contain? What is its stereochemistry?Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. What products are formed? What are the mechanisms of these reactions?Physical And Chemical Properties Analysis

This includes properties like solubility, melting point, boiling point, refractive index, specific rotation, etc.Wissenschaftliche Forschungsanwendungen

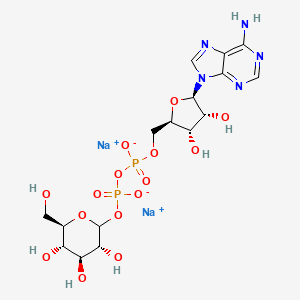

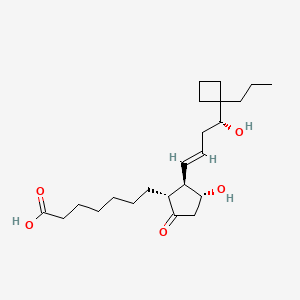

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. Is it toxic? Is it flammable? What are the first aid measures?

Zukünftige Richtungen

This involves understanding the current state of research on the compound. What are the unanswered questions? What are the potential applications?

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYNQYXOKJDXAV-NMXQQJQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Butaprost (free acid) | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)